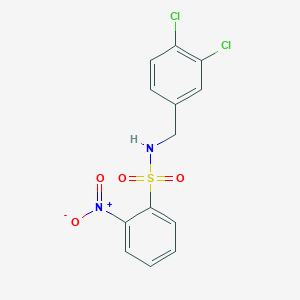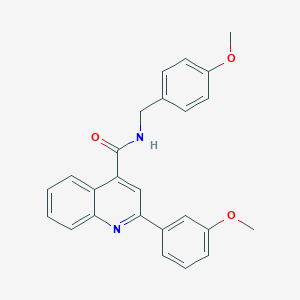
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and benzenesulfonamide precursors. The dichlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction, and the nitro group could be added using a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzenesulfonamide groups), polar bonds (from the nitro and sulfonamide groups), and halogen atoms (the two chlorines). The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the sulfonamide could undergo hydrolysis, and the dichlorobenzyl group could participate in further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings and polar functional groups. It would likely be soluble in polar solvents due to the presence of the nitro and sulfonamide groups .Applications De Recherche Scientifique
Synthesis and Chemical Transformations :
- 2- and 4-Nitrobenzenesulfonamides, including derivatives like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the smooth alkylation of primary amines, leading to N-alkylated sulfonamides. These are then deprotected to yield secondary amines (Fukuyama, Cheung, & Jow, 1995).
- Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides leads to benzhydrylamines, crucial intermediates for synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
- N,N-dichloro-2-nitrobenzenesulfonamide acts as an electrophilic nitrogen source for diamination of alpha,beta-unsaturated ketones (Pei, Wei, Chen, Headley, & Li, 2003).
Biological Applications :
- Certain derivatives of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide have been explored for their bacterial biofilm inhibition properties and cytotoxicity. Specific derivatives displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Analytical Chemistry :
- Nitrobenzenesulfonamides, including variants like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, are used in the development of analytical methods. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been synthesized and used as an oxidizing titrant in various analyses (Gowda et al., 1983).
Pharmacological Potential :
- Research has explored the potential of nitrobenzenesulfonamides in developing novel hypoxic cell selective cytotoxic agents, indicating their potential in targeted cancer therapies (Saari et al., 1991).
Material Science :
- The compound has been studied for its conformational properties in various phases, which is crucial for understanding its applications in material science and molecular design (Giricheva et al., 2011).
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSECWRJDKHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2,4-dichlorophenyl)-2-{[4-(difluoromethoxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457227.png)
![5,7-bis(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457228.png)
![1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B457230.png)
![Isopropyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457232.png)
![N-(4-chloro-2-fluorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B457237.png)
![N-(3-chlorophenyl)-2-[4-(difluoromethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B457238.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457240.png)
![2-fluoro-N-{2-[(2-fluorobenzoyl)amino]-5-methylphenyl}benzamide](/img/structure/B457241.png)
![3-chloro-N-{4-[(3-chlorobenzoyl)amino]butyl}benzamide](/img/structure/B457244.png)
![3-(3,4-dimethoxyphenyl)-N-(3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B457245.png)

![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B457247.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B457248.png)